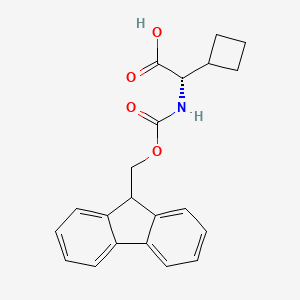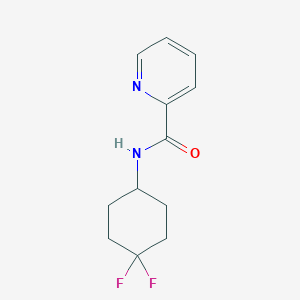
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-cyclobutylacetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-cyclobutylacetic acid is a chiral compound often used in organic synthesis and pharmaceutical research. Its structure includes a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis to protect amine functionalities during chemical reactions.
作用機序
Target of Action
It’s known that the compound is a derivative of the 9-fluorenylmethyloxycarbonyl (fmoc) group , which is commonly used in peptide synthesis. The Fmoc group is used as a temporary protecting group for the N-terminus in solid-phase peptide synthesis (SPPS) .
Mode of Action
The Fmoc group is base-labile, meaning it can be removed by a base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate . This allows for the controlled synthesis of peptides, as the Fmoc group can be selectively removed to expose the N-terminus for coupling with the next amino acid in the sequence .
Biochemical Pathways
The Fmoc group plays a crucial role in the biochemical pathway of peptide synthesis . It allows for the stepwise assembly of amino acids into peptides in a controlled manner. The removal of the Fmoc group exposes the N-terminus of the amino acid, allowing it to react with the next amino acid in the sequence. This process is repeated until the desired peptide sequence is obtained.
Pharmacokinetics
The Fmoc group is known to be stable under certain conditions, which could potentially influence the compound’s absorption, distribution, metabolism, and excretion (ADME) properties .
Result of Action
The primary result of the action of this compound is the synthesis of peptides. The Fmoc group allows for the controlled assembly of amino acids into peptides, which are crucial components in various biological processes .
Action Environment
The action of this compound, particularly the removal of the Fmoc group, is influenced by the presence of a base . Environmental factors such as pH and temperature could potentially influence the efficacy and stability of the compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-cyclobutylacetic acid typically involves the following steps:
Protection of the amine group: The starting material, which contains a free amine group, is reacted with fluorenylmethoxycarbonyl chloride in the presence of a base such as triethylamine. This step forms the Fmoc-protected amine.
Formation of the cyclobutylacetic acid moiety: The protected amine is then coupled with a cyclobutylacetic acid derivative using a coupling reagent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of high-performance liquid chromatography (HPLC) is common for purification.
化学反応の分析
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the cyclobutyl ring, leading to the formation of cyclobutanone derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Substitution: The Fmoc group can be removed under basic conditions, allowing for further functionalization of the amine group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Piperidine or morpholine in a polar solvent like dimethylformamide (DMF) is used to remove the Fmoc group.
Major Products
Oxidation: Cyclobutanone derivatives.
Reduction: Alcohol derivatives.
Substitution: Free amine derivatives.
科学的研究の応用
Chemistry
Peptide Synthesis: The Fmoc group is widely used in solid-phase peptide synthesis to protect amine groups.
Chiral Synthesis: As a chiral building block, it is used in the synthesis of enantiomerically pure compounds.
Biology and Medicine
Drug Development: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those requiring chiral purity.
特性
IUPAC Name |
(2S)-2-cyclobutyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO4/c23-20(24)19(13-6-5-7-13)22-21(25)26-12-18-16-10-3-1-8-14(16)15-9-2-4-11-17(15)18/h1-4,8-11,13,18-19H,5-7,12H2,(H,22,25)(H,23,24)/t19-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXLUWFPQLXODBP-IBGZPJMESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(C1)[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(1-(2-phenoxypropanoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2789573.png)


![N-(1-{1-[2-(ethylsulfanyl)benzoyl]pyrrolidin-3-yl}-1H-pyrazol-4-yl)acetamide](/img/structure/B2789577.png)
![4-fluoro-N-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2789581.png)
![N-isobutyl-2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine](/img/structure/B2789585.png)


![1-ethyl-5-[(4-methoxyphenoxy)methyl]-1H-pyrazol-3-amine](/img/structure/B2789588.png)
![2-(1H-1,3-benzodiazol-2-ylsulfanyl)-1-[5-(2,3-dimethoxyphenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one](/img/structure/B2789590.png)
![1-[(5-Chloro-2-hydroxyphenyl)methyl]-3-[3-(2-oxoazetidin-1-yl)phenyl]imidazolidine-2,4-dione](/img/structure/B2789592.png)

![({2-[5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl]ethyl}sulfamoyl)dimethylamine](/img/structure/B2789594.png)
